3-(p-Acetamidophenylthio)propanol
Description
3-(p-Acetamidophenylthio)propanol is a sulfur-containing organic compound characterized by a propanol backbone linked to a p-acetamidophenyl group via a thioether (-S-) bond. Its molecular structure includes three key functional groups:
- Thioether: Provides stability and influences electronic properties.
- Primary alcohol (-OH): Enables participation in hydrogen bonding and oxidation reactions.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
N-[4-(3-hydroxypropylsulfanyl)phenyl]acetamide |
InChI |
InChI=1S/C11H15NO2S/c1-9(14)12-10-3-5-11(6-4-10)15-8-2-7-13/h3-6,13H,2,7-8H2,1H3,(H,12,14) |
InChI Key |
FSULDRSWSQYWLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights critical differences between 3-(p-Acetamidophenylthio)propanol and related compounds:
Reactivity and Catalytic Behavior
- Hydrogenation Susceptibility: 3-(Methylthio)propanol is derived from 3-(methylthio)propionaldehyde with 100% conversion under catalytic hydrogenation, indicating high reactivity of the methylthio-aldehyde precursor .
- Functional Group Impact: Amide vs. Alcohol: 3-[(2-Fluorophenyl)thio]propanamide (amide terminal) likely exhibits greater hydrolytic stability but lower hydrogen-bonding capacity than alcohol-terminated analogs like this compound . Aromatic Substituents: Thiophene-containing compounds (e.g., ) demonstrate altered π-π stacking and solubility compared to phenyl derivatives due to heteroaromaticity .
Physicochemical Properties
- Molecular Weight and Solubility: The acetamidophenyl group increases molecular weight (~225 g/mol) compared to 3-(methylthio)propanol (106.2 g/mol), likely reducing volatility but enhancing solubility in polar solvents (e.g., DMSO, ethanol).
Thermal Stability :
- Thioether linkages generally enhance thermal stability. However, the acetamide group may introduce decomposition pathways at elevated temperatures.
Pharmaceutical Relevance
- Impurity Profiles: Compounds like 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol () are monitored as pharmaceutical impurities, suggesting that this compound could serve as an intermediate or impurity in drug synthesis .
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